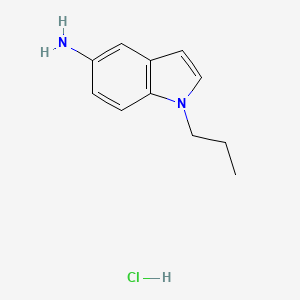

1-propyl-1H-indol-5-amine hydrochloride

CAS No.: 1221725-79-6

Cat. No.: VC2555978

Molecular Formula: C11H15ClN2

Molecular Weight: 210.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1221725-79-6 |

|---|---|

| Molecular Formula | C11H15ClN2 |

| Molecular Weight | 210.7 g/mol |

| IUPAC Name | 1-propylindol-5-amine;hydrochloride |

| Standard InChI | InChI=1S/C11H14N2.ClH/c1-2-6-13-7-5-9-8-10(12)3-4-11(9)13;/h3-5,7-8H,2,6,12H2,1H3;1H |

| Standard InChI Key | WZBJDDLSKXDWND-UHFFFAOYSA-N |

| SMILES | CCCN1C=CC2=C1C=CC(=C2)N.Cl |

| Canonical SMILES | CCCN1C=CC2=C1C=CC(=C2)N.Cl |

Introduction

Basic Chemical Identity and Structure

1-propyl-1H-indol-5-amine hydrochloride is the hydrochloride salt of 1-propyl-1H-indol-5-amine, which is characterized by an indole core with a propyl group at the N1 position and an amine group at position 5. The compound's basic identification parameters are summarized in Table 1.

| Parameter | Information |

|---|---|

| CAS Number | 1221725-79-6 |

| Parent Compound CID | 19016484 (1-propyl-1H-indol-5-amine) |

| Molecular Formula | C₁₁H₁₅ClN₂ |

| Molecular Weight | 210.70 g/mol |

| IUPAC Name | 1-propylindol-5-amine hydrochloride |

| Synonyms | 1-propylindol-5-amine;hydrochloride, WYB72579 |

The structural features of this compound include the indole bicyclic ring system, which consists of a benzene ring fused to a pyrrole ring. The propyl group is attached to the nitrogen of the pyrrole ring (N1 position), and the amine group is located at position 5 of the benzene portion. The compound exists as a hydrochloride salt, which enhances its stability and water solubility compared to the free base form .

Physical and Chemical Properties

The physical and chemical properties of 1-propyl-1H-indol-5-amine hydrochloride and its free base form are crucial for understanding its behavior in various environments and applications. Table 2 summarizes these properties based on available data.

| Property | Value |

|---|---|

| Appearance | Powder |

| Density (free base) | 1.1±0.1 g/cm³ |

| Boiling Point (free base) | 362.6±22.0 °C at 760 mmHg |

| Flash Point (free base) | 173.1±22.3 °C |

| LogP (free base) | 2.78 |

| Solubility | More soluble in water than free base form |

| Storage Temperature | Room temperature |

The compound's hydrochloride salt form significantly alters its solubility profile compared to the free base. While the free base form (1-propyl-1H-indol-5-amine) is relatively lipophilic with a LogP value of 2.78, the hydrochloride salt exhibits enhanced water solubility, making it more suitable for various pharmaceutical applications requiring aqueous dissolution .

Synthetic Methods

Several synthetic routes have been reported for preparing 1-propyl-1H-indol-5-amine and similar compounds, which can then be converted to the hydrochloride salt. The most common synthetic approach involves alkylation of the indole nitrogen followed by reduction of a nitro group at the 5-position.

Synthesis of 1-Propyl-1H-Indol-5-Amine

N-Propyl-1H-indol-5-amine (the free base) has been synthesized from 1H-indol-5-amine and 1-bromopropane in 54% yield as reported in the literature . This method involves a nucleophilic substitution reaction where the nitrogen at position 1 of the indole attacks the electrophilic carbon of the bromopropane, displacing bromide as the leaving group.

The general reaction can be represented as:

1H-indol-5-amine + 1-bromopropane → N-propyl-1H-indol-5-amine (54% yield)

For similar compounds, such as 1-methyl-1H-indol-5-amine, synthesis has been achieved through Pd/C-catalyzed hydrogenation of the corresponding nitro compound, yielding the desired amine in approximately 60% yield .

Conversion to Hydrochloride Salt

The conversion of the free base to the hydrochloride salt typically involves dissolving the free base in an appropriate solvent (such as diethyl ether, ethanol, or dichloromethane) followed by the addition of a solution of hydrogen chloride (either as gas or in a solvent like diethyl ether). The precipitated salt is then filtered, washed, and dried under appropriate conditions to yield the final product.

The general reaction:

1-propyl-1H-indol-5-amine + HCl → 1-propyl-1H-indol-5-amine hydrochloride

This salt formation enhances stability, improves shelf-life, and increases water solubility compared to the free base .

Spectroscopic Characteristics

While specific spectroscopic data for 1-propyl-1H-indol-5-amine hydrochloride is limited in the available sources, information about closely related compounds can provide insight into its expected spectroscopic characteristics.

For similar compounds, ¹H NMR spectra typically show characteristic signals:

-

Indole aromatic protons (6.5-7.5 ppm)

-

N-propyl chain protons: CH₃ (0.9-1.0 ppm, triplet), CH₂ (1.8-2.0 ppm, sextet), N-CH₂ (3.9-4.2 ppm, triplet)

-

Amine protons (3.5-4.5 ppm, broad singlet)

Based on similar compounds, the infrared spectrum would likely show characteristic bands for:

-

N-H stretching of the primary amine (3300-3500 cm⁻¹)

-

C-H stretching of the propyl chain (2850-2950 cm⁻¹)

-

C=C and C=N stretching of the indole ring (1400-1600 cm⁻¹)

These spectroscopic features are crucial for compound identification and purity assessment .

Structural Relationships and Analogues

1-propyl-1H-indol-5-amine hydrochloride belongs to a family of substituted indoles with various biological activities. Table 3 compares this compound with structurally related compounds.

| Compound | CAS Number | Molecular Formula | Key Structural Difference |

|---|---|---|---|

| 1-propyl-1H-indol-5-amine hydrochloride | 1221725-79-6 | C₁₁H₁₅ClN₂ | Reference compound |

| 1-ethyl-1H-indol-5-amine hydrochloride | 1223638-10-5 | C₁₀H₁₃ClN₂ | Ethyl instead of propyl at N1 |

| 2-Methyl-1-propyl-1H-indol-5-amine | 883543-99-5 | C₁₂H₁₆N₂ | Additional methyl at position 2 |

| 1-methyl-1H-indol-5-amine | - | C₉H₁₀N₂ | Methyl instead of propyl at N1 |

| N-propyl-N-(4-pyridinyl)-1H-indol-1-amine | - | C₁₆H₁₇N₃ | Additional pyridinyl group on amine |

These structural relationships are important for understanding structure-activity relationships in biological systems and for developing new compounds with enhanced properties .

| Hazard Category | Classification | Warning Statement |

|---|---|---|

| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation |

Standard precautionary measures for laboratory chemicals should be followed, including:

-

Wearing appropriate personal protective equipment (gloves, lab coat, safety glasses)

-

Working in well-ventilated areas

-

Avoiding inhalation of dust

-

Preventing contact with skin and eyes

Applications and Current Research

The indole scaffold is a privileged structure in medicinal chemistry, and compounds like 1-propyl-1H-indol-5-amine hydrochloride have potential applications in various fields:

Pharmaceutical Applications

Related indole derivatives have been investigated for:

-

Alzheimer's disease treatment (as seen with besipirdine)

-

Analgesic properties

-

Antidepressant effects

-

Memory enhancement

The specific positioning of substituents on the indole ring has been shown to influence biological activity, with the 5-position (as in 1-propyl-1H-indol-5-amine hydrochloride) being particularly important for certain pharmacological effects .

Chemical Research Applications

The compound may serve as:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume